ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is an organic compound that belongs to the class of enaminones. These compounds are known for their stability and versatility in organic synthesis. The presence of both cyano and ethoxyphenyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
- Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate
- Ethyl (2E)-3-amino-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
- Ethyl (2E)-3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate
Comparison: Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The ethoxyphenyl group also contributes to its specific chemical properties and potential applications. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity, making this compound a valuable compound for targeted research and development.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMPZNKYPQRJR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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